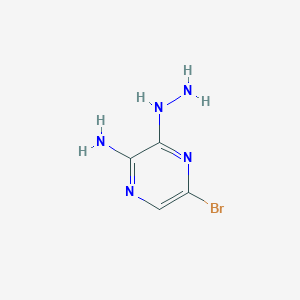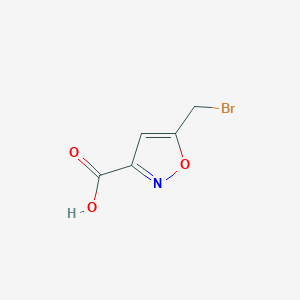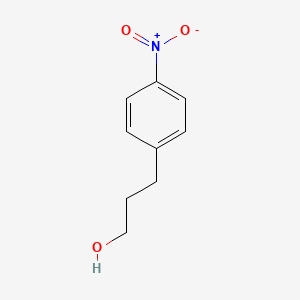
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid is a compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group, which is further connected to a hydroxybenzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid typically involves a multi-step process. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-4-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to facilitate the reaction . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method employs a multimode reactor, such as the Synthos 3000, which can deliver up to 1400 W of power . The use of microwave irradiation has been shown to significantly reduce reaction times and improve overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions
Substitution Reactions: The chloride ions in the triazine ring can be replaced with other nucleophiles, such as morpholine, under basic conditions using sodium carbonate.
Oxidation and Reduction: The hydroxybenzoic acid moiety can undergo oxidation to form quinones or reduction to form hydroquinones under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with morpholine yield morpholine-substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with amino groups in proteins, leading to the modification of protein function . This interaction is facilitated by the presence of the dichloro groups, which enhance the reactivity of the triazine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt
- (E)-5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
Uniqueness
What sets 5-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-2-hydroxybenzoic acid apart from similar compounds is its specific combination of a triazine ring with a hydroxybenzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
68703-70-8 |
|---|---|
Molekularformel |
C10H6Cl2N4O3 |
Molekulargewicht |
301.08 g/mol |
IUPAC-Name |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H6Cl2N4O3/c11-8-14-9(12)16-10(15-8)13-4-1-2-6(17)5(3-4)7(18)19/h1-3,17H,(H,18,19)(H,13,14,15,16) |
InChI-Schlüssel |
LVXHAVYCHRKMPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Chloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1626600.png)



